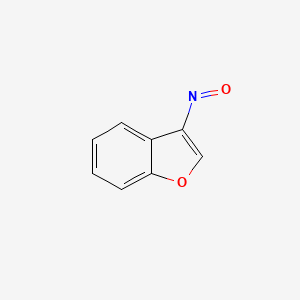

Benzofuran, 3-nitroso-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56273-12-2 |

|---|---|

Molecular Formula |

C8H5NO2 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

3-nitroso-1-benzofuran |

InChI |

InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H |

InChI Key |

AMFRSVRADISJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)N=O |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran, 3 Nitroso and Its Advanced Derivatives

Direct Nitrosation Approaches to Benzofuran (B130515) Systems

Direct C-nitrosation at the 3-position of the benzofuran ring is a challenging yet direct method for the synthesis of the target compound. This approach hinges on the electrophilic substitution of a hydrogen atom on the benzofuran nucleus by a nitroso-containing electrophile.

The electrophilic aromatic substitution to form 3-nitrosobenzofuran requires specific reagents that can generate the nitrosonium ion (NO⁺) or a related electrophilic nitrosating species. While benzofurans typically undergo preferential electrophilic attack at the 2-position due to the electron-donating effect of the oxygen heteroatom, specific conditions and reagents can favor substitution at the less activated 3-position. smolecule.com

A variety of nitrosating agents have been utilized for such transformations. These include:

Nitrous Acid (HONO): Often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, nitrous acid is a common nitrosating agent. The reaction conditions, particularly the pH, are crucial as they influence the concentration of the active electrophile.

Alkyl Nitrites: Compounds like isopentyl nitrite serve as mild nitrosating agents. thieme-connect.de

Nitrosyl Halides: Reagents such as nitrosyl chloride (NOCl) are effective nitrosating agents, although their instability may require specific handling procedures. thieme-connect.denih.gov

Nitrosonium Salts: Stable, crystalline sources of the nitrosonium cation, like nitrosonium tetrafluoroborate (B81430) (NOBF₄), offer strong electrophilic character for nitrosation reactions. smolecule.com

The choice of reagent and reaction conditions is critical to control the regioselectivity and achieve the desired C3-nitrosation.

Table 1: Electrophilic Nitrosating Reagents for Benzofuran

| Reagent | Formula | Key Characteristics |

| Nitrous Acid | HONO | Generated in situ, cost-effective |

| Isopentyl Nitrite | (CH₃)₂CHCH₂CH₂ONO | Mild nitrosating agent |

| Nitrosyl Chloride | NOCl | Highly reactive, requires careful handling |

| Nitrosonium Tetrafluoroborate | NOBF₄ | Stable, crystalline source of NO⁺ |

The in situ generation of nitrosating agents is a common and practical strategy in organic synthesis, avoiding the handling of potentially unstable or hazardous reagents. ethz.ch For the C3-nitrosation of benzofurans, this typically involves the reaction of sodium nitrite with an acid to produce nitrous acid.

The mechanism for the formation of the active nitrosating species from nitrous acid in acidic solution involves a series of equilibria, ultimately leading to the formation of the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), or nitrosyl halides, depending on the reaction medium. nih.gov For instance, in the presence of halide ions, nitrosyl halides can be formed, which are potent nitrosating agents in organic solvents. nih.gov

The direct C3-nitrosation of benzofuran proceeds via an electrophilic aromatic substitution mechanism. The benzofuran ring acts as the nucleophile, attacking the electrophilic nitrosating species.

The regioselectivity of this reaction is a key consideration. While the C2 position is electronically favored for electrophilic attack, steric hindrance at this position in substituted benzofurans can direct the incoming electrophile to the C3 position. Furthermore, the specific nitrosating agent and reaction conditions can influence the transition state energies for attack at C2 versus C3, thereby altering the regiochemical outcome. smolecule.com

The reaction begins with the attack of the π-electrons of the benzofuran ring on the nitrosonium ion or other electrophilic nitrosating agent. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the C3 position restores the aromaticity of the benzofuran ring, yielding the 3-nitrosobenzofuran product.

Indirect Synthetic Routes to the 3-Nitrosobenzofuran Core

Indirect methods provide alternative pathways to the 3-nitrosobenzofuran structure, often offering better control over the final product's constitution. These routes can be broadly divided into cyclization reactions and functional group interconversions.

This strategy involves the construction of the benzofuran ring from precursors that already contain the nitroso group or a functionality that can be readily converted to it. While specific examples for the direct synthesis of 3-nitrosobenzofuran via this route are not extensively documented in general literature, analogous cyclization strategies for constructing substituted benzofurans are well-established. mdpi.comorganic-chemistry.orgnih.govrsc.org These often involve the intramolecular cyclization of a suitably substituted phenol (B47542) derivative.

For instance, a hypothetical route could involve the cyclization of an ortho-substituted phenol where the substituent contains a pre-formed nitroso group. The success of such a reaction would depend on the stability of the nitroso-containing precursor under the cyclization conditions.

An alternative indirect approach is the transformation of a different functional group at the C3 position of a pre-existing benzofuran into a nitroso group. This is a powerful strategy in organic synthesis, allowing for the introduction of sensitive functionalities at a late stage. fiveable.mescribd.comub.eduvanderbilt.edu

A plausible and common precursor for a nitroso group is an amino group. The conversion of a 3-aminobenzofuran to a 3-nitrosobenzofuran could potentially be achieved through diazotization followed by a reduction step, or through direct oxidation. However, the more common reaction of primary aromatic amines with nitrosating agents leads to diazonium salts. nih.gov

A more direct functional group interconversion would be the oxidation of a 3-hydroxylaminobenzofuran or the reduction of a 3-nitrobenzofuran (B1626731). The reduction of a nitro group to a nitroso group requires carefully controlled conditions to avoid over-reduction to the amine. Similarly, the oxidation of a hydroxylamine (B1172632) can yield the corresponding nitroso compound.

Synthesis of Substituted 3-Nitrosobenzofuran Analogs

The synthesis of substituted 3-nitrosobenzofuran analogs is not widely documented in dedicated studies. Therefore, the construction of these molecules is discussed as a multistep process. This involves first synthesizing a benzofuran ring with the desired substitution pattern, followed by the challenging introduction of the 3-nitroso group. The inherent reactivity of the benzofuran ring system, which typically favors electrophilic substitution at the C2 position, makes direct C3-nitrosation a non-trivial endeavor.

Strategies for Regioselective Functionalization of the Benzene (B151609) Ring

The introduction of substituents onto the benzene portion of the benzofuran scaffold is most effectively accomplished by using appropriately substituted starting materials prior to the cyclization that forms the furan (B31954) ring. This approach provides excellent regiocontrol.

A primary route involves the use of substituted phenols or salicylaldehydes. For instance, the reaction of substituted 2-halophenols with terminal alkynes, often catalyzed by palladium and copper (Sonogashira coupling) followed by cyclization, yields benzofurans with a substitution pattern dictated by the initial phenol. rsc.orgresearchgate.net Similarly, substituted salicylaldehydes can be used as precursors for building the benzofuran core with defined functional groups on the aromatic ring. nih.govacs.org

Another powerful technique for regioselective functionalization is the directed ortho-metallation (DoM) of anisole (B1667542) derivatives. This method allows for the precise introduction of functional groups at specific positions on the benzene ring. For example, deprotonative ortho-zincation of haloanisoles, followed by quenching with an electrophile like iodine, can produce highly functionalized dihalobenzene derivatives. researchgate.net These intermediates can then be carried forward through coupling and cyclization reactions to form benzofurans with substituents at desired locations, such as the 4- and 7-positions. researchgate.net

FeCl₃-mediated intramolecular cyclization of electron-rich α-aryl ketones is another method that allows for the construction of the benzofuran ring, where alkoxy substituents on the benzene ring are often essential for an efficient reaction. sci-hub.se

Table 1: Selected Methods for Benzene Ring Functionalization of Benzofuran Precursors

| Starting Material Type | Reagents/Method | Position of Functionalization | Reference |

|---|---|---|---|

| Substituted Phenols | Friedel-Crafts alkylation with cinnamyl alcohols / Pd(II)-catalyzed oxidative annulation | Varies based on phenol | sci-hub.se |

| meta-Functionalized Haloanisoles | Directed ortho-zincation / Iodination | C4 and other positions | researchgate.net |

| Substituted Salicylaldehydes | Cyclization with α-bromoacetophenones | Varies based on salicylaldehyde | nih.gov |

Approaches for Introducing Substituents on the Furan Ring Prior to or Post-Nitrosation

Functionalizing the furan ring of benzofuran presents different challenges. Electrophilic attack, the most common way to introduce functional groups like nitro or nitroso groups, preferentially occurs at the C2 position due to the electron-donating effect of the adjacent oxygen atom. smolecule.com Therefore, achieving C3 substitution often requires alternative strategies.

Pre-Nitrosation Functionalization: The most logical approach is to build the benzofuran ring with a substituent already in place at the C3 position. Transition-metal-free methods have been developed for the C3-arylation of benzofurans, starting from phenols and benzothiophene (B83047) S-oxides. manchester.ac.uk This strategy involves an interrupted Pummerer reaction followed by a sci-hub.sesci-hub.se sigmatropic rearrangement. manchester.ac.uk While this provides a C3-aryl substituted benzofuran, the subsequent nitrosation of such a sterically hindered and electronically modified position has not been extensively reported.

Another approach involves the cyclization of precursors that guarantee a C3 substituent. For example, palladium-catalyzed tandem C-H functionalization/cyclization strategies have been used to create 5-hydroxybenzofuran derivatives, which could be precursors for further functionalization. nih.gov

Post-Nitrosation Functionalization: Introducing substituents after the 3-nitroso group is in place would be synthetically challenging due to the potential reactivity of the nitroso group itself. However, if a 3-nitrobenzofuran is used as a surrogate, subsequent reactions are more feasible. For instance, the nucleophilic dearomatization of 3-nitrobenzofurans with primary aromatic amines has been studied, indicating the reactivity of the furan ring is significantly altered by the C3-nitro group. researchgate.net The reduction of a 3-nitro group to a 3-amino group, followed by further chemical modification, is another potential, though indirect, route.

The Nitrosation Step: Given the preference for C2 electrophilic substitution, direct C3 nitrosation of an unsubstituted benzofuran is unlikely to be efficient. A plausible method for introducing the nitroso group at C3 would be through the nitrosation of a 3-metallated benzofuran intermediate (e.g., 3-lithio- or 3-magnesiobenzofuran). An alternative could be the controlled reduction of a 3-nitrobenzofuran, although this can often lead to the amine. The synthesis of 3-nitrobenzofurans themselves can be achieved via electrophilic nitration of 3-unsubstituted benzofurans or through Nenitzescu-type reactions with quinones and β-nitroenamines. researchgate.net

Table 2: Selected Methods for Furan Ring Functionalization Relevant to 3-Substituted Analogs

| Position | Method | Description | Reference |

|---|---|---|---|

| C3 | Interrupted Pummerer/ sci-hub.sesci-hub.se Sigmatropic Rearrangement | Transition-metal-free synthesis of C3-arylated benzofurans from phenols and benzothiophene S-oxides. | manchester.ac.uk |

| C2 | Electrophilic Substitution (General) | The C2 position is the most reactive towards electrophiles, making direct C3 substitution difficult. | smolecule.com |

Sustainable and Green Chemistry Considerations in 3-Nitrosobenzofuran Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These considerations can be applied to both the synthesis of the core benzofuran structure and the introduction of the nitroso functional group.

For the synthesis of the benzofuran scaffold itself, several green methods have been reported. These include performing reactions in environmentally benign solvents like water, using solvent-free conditions, or employing electrochemical synthesis. rsc.orgnih.gov For example, an improved green method for synthesizing 2-benzylidene-1-benzofuran-3-ones utilizes a grinding methodology in a DMF-water mixture. rsc.org Electrochemical methods have been used to synthesize new benzofuran derivatives without the need for catalysts or toxic solvents. nih.gov

Regarding the nitrosation step, green approaches for the synthesis of nitroso compounds, in general, offer a template for potential application to benzofuran substrates.

Catalytic Oxidation: A novel nanocatalyst, tetra-n-butylammonium decatungstate supported on Fe₃O₄ nanoparticles, has been developed for the selective and efficient oxidation of aromatic amines to nitroso compounds using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.orgresearchgate.net This system is reusable and operates under mild conditions. rsc.org

Solvent-Free Nitrosation: The use of tert-butyl nitrite (TBN) has been shown to be an efficient reagent for the synthesis of N-nitrosamines under solvent-free, metal-free, and acid-free conditions. sci-hub.sersc.org This method is notable for its broad substrate scope and tolerance of sensitive functional groups, suggesting its potential applicability to C-nitrosation of activated aromatic systems. rsc.org

Alternative Catalysts: The use of silver nanoparticles (AgNPs) synthesized via green methods has been demonstrated for the catalytic reduction of aromatic nitro compounds. frontiersin.org While this is the reverse reaction, it highlights the use of biocatalysts in the chemistry of nitro and nitroso aromatics.

Chemical Transformations and Reactivity Profiles of Benzofuran, 3 Nitroso

Reactions Involving the Nitroso Group at the 3-Position

The nitroso moiety (–N=O) is a versatile functional group known for its rich and varied reactivity. researchgate.netdiva-portal.org In 3-nitrosobenzofuran, this group is the primary site for redox transformations, cycloadditions, and coupling reactions. Its electronic nature allows it to act as an electrophile, nucleophile, or radical acceptor, depending on the reaction conditions and partner. researchgate.net

The nitrogen atom in the 3-nitroso group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. diva-portal.org This redox activity is a cornerstone of its chemical profile.

Oxidation to 3-Nitrobenzofuran (B1626731): The nitroso group can be readily oxidized to the corresponding nitro (–NO₂) group. This transformation involves an increase in the oxidation state of the nitrogen atom. Standard oxidizing agents are effective for this purpose, converting 3-nitrosobenzofuran into 3-nitrobenzofuran. smolecule.com For instance, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can accomplish this oxidation. smolecule.com

Reduction to 3-Aminobenzofuran: Conversely, the nitroso group can be reduced to a primary amino (–NH₂) group. This is a common and synthetically useful transformation. The reduction can be achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst (e.g., Palladium, Platinum). smolecule.comvulcanchem.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are also capable of converting the nitroso group to the amino group. smolecule.com This reduction is a key step in synthesizing substituted 3-aminobenzofuran derivatives.

| Transformation | Product | Reagent(s) | Reference |

|---|---|---|---|

| Oxidation | 3-Nitrobenzofuran | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | smolecule.com |

| Reduction | 3-Aminobenzofuran | Catalytic Hydrogenation (H₂/catalyst), Sodium borohydride (NaBH₄) | smolecule.comvulcanchem.com |

The nitroso group exhibits dual electronic character. smolecule.com It can act as an electrophile, inviting attack from nucleophiles, or as a nucleophile, using its lone pairs on the nitrogen or oxygen atoms to attack electrophilic centers. researchgate.netresearchgate.net This "ambident nucleophilicity" is a defining feature of its reactivity. vulcanchem.com

As an electrophile, the nitrogen atom of the nitroso group is electron-deficient and can react with a variety of nucleophiles. While specific examples for 3-nitrosobenzofuran are not extensively documented, analogous vinyl nitroso compounds are known to act as electrophiles in reactions with electron-rich heterocycles like indole (B1671886) and pyrrole. rsc.org This suggests a similar potential for 3-nitrosobenzofuran to react with strong nucleophiles.

As a nucleophile, the lone pair of electrons on the nitrogen atom can participate in reactions. stackexchange.com The oxygen atom, with its lone pairs, can also exhibit nucleophilic character. This dual reactivity allows nitrosoarenes to participate in a broad spectrum of organic reactions, leading to diverse nitrogen- and oxygen-containing products. researchgate.net

Nitroso compounds are well-known participants in cycloaddition reactions, where they can react as a 2π or a 4π component. sioc-journal.cnehu.eus This reactivity provides a powerful route for the synthesis of various heterocyclic systems. For 3-nitrosobenzofuran, the nitroso group can act as a dienophile in [4+2] cycloadditions.

[4+2] Cycloadditions: 3-Nitrosobenzofuran is known to participate in [4+2] Diels-Alder reactions with dienes. vulcanchem.com In this role, the N=O double bond acts as the 2π component (dienophile), reacting with a 4π diene to form a six-membered heterocyclic ring.

Other Cycloadditions: The broader class of nitroso compounds undergoes a wide variety of cycloadditions, including [2+2], [3+2], and [3+3] reactions. researchgate.netsioc-journal.cn For instance, nitrosoarenes can undergo formal [2+2] cycloadditions with ketenes. acs.orgnih.gov While not specifically documented for 3-nitrosobenzofuran, the potential for such reactions exists, highlighting the synthetic versatility of the nitroso group. [3+2] cycloadditions are also a known reaction pathway for nitroso compounds, further expanding their utility in constructing five-membered heterocyclic rings. researchgate.netsioc-journal.cn

The reactivity of the nitroso group extends to condensation and coupling reactions, enabling the formation of larger molecular architectures.

Dimerization: Under basic conditions, 3-nitrosobenzofuran can undergo a self-coupling reaction, or dimerization, to form azodioxy derivatives. vulcanchem.com

Coupling with Other Aromatics: Nitrosoarenes can serve as coupling partners in metal-catalyzed reactions. For example, rhodium-catalyzed reactions between azobenzenes and nitrosoarenes have been developed to synthesize phenazines. researchgate.net Another example is the silver-mediated annulation between arylcarbamic acids and nitrosoarenes, which also yields phenazines through a process involving C-H functionalization and insertion into the nitroso group. researchgate.net These examples illustrate the capacity of the nitroso group to participate in complex, multicomponent reactions that build molecular complexity.

Reactivity of the Benzofuran (B130515) Ring System

While the nitroso group is a major hub of reactivity, the benzofuran ring itself can undergo transformations, most notably electrophilic aromatic substitution. The outcome of such reactions is governed by the electronic properties of both the benzofuran system and the attached nitroso group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The benzofuran ring system has an inherent reactivity pattern, with the electron-donating furan (B31954) oxygen typically directing electrophiles to the 2-position. smolecule.com However, the presence of the 3-nitroso group profoundly alters this landscape.

The nitroso group acts as a deactivating group towards electrophilic aromatic substitution. vaia.com This is due to the electron-withdrawing inductive effect of the electronegative nitrogen and oxygen atoms, which reduces the electron density of the entire aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.comvaia.com

Despite being deactivating, the nitroso group functions as an ortho, para-director for substitutions on the benzene (B151609) ring. stackexchange.comvaia.com This directing effect stems from the ability of the nitrogen's lone pair to donate electron density via resonance, which can stabilize the positively charged intermediate (the sigma complex) formed during an electrophilic attack at the ortho and para positions. stackexchange.com The para position is often favored, and the nitroso group is considered to have excellent para-directing properties for the functionalization of the aromatic ring. diva-portal.org For 3-nitrosobenzofuran, this would direct incoming electrophiles to the 5- and 7-positions of the benzofuran ring system.

Nucleophilic Additions and Substitutions on the Heterocyclic Framework

The presence of the strongly electron-withdrawing nitroso (–N=O) group at the C3 position renders the benzofuran ring system electron-deficient and thus activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgwikipedia.org This is in stark contrast to the typical reactivity of benzofuran, which usually undergoes electrophilic substitution. The SNAr mechanism is the most significant pathway for nucleophilic substitution on aromatic rings bearing such deactivating groups. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitroso group, which provides significant stabilization. In a subsequent step, a leaving group is expelled, restoring the aromaticity of the ring.

While direct substitution at the C3 position would require the displacement of the nitroso group itself, it is more likely that nucleophilic attack occurs at other activated positions on the ring, such as the C2 position or the ortho/para positions of the benzene portion of the molecule relative to the nitroso group. libretexts.org In the absence of a good leaving group like a halide, nucleophilic substitution of a hydrogen atom can occur, a process known as SNAr-H. nih.gov

Studies on the analogous compound, 3-nitrobenzofuran, provide insight into this reactivity. The reaction of 3-nitrobenzofurans with primary aromatic amines, for instance, results in nucleophilic dearomatization through a sequence of aza-Michael and retro-oxa-Michael reactions. eco-vector.comresearchgate.net Similarly, 3-nitrosobenzofuran is expected to react with various nucleophiles.

| Nucleophile (Nu-) | Potential Product Type | Reaction Pathway |

|---|---|---|

| Amines (R2NH) | Amino-substituted benzofurans | SNAr (Addition-Elimination) |

| Alkoxides (RO-) | Alkoxy-substituted benzofurans | SNAr (Addition-Elimination) |

| Thiolates (RS-) | Thioether-substituted benzofurans | SNAr (Addition-Elimination) |

| Stabilized Carbanions (e.g., malonates) | C-C coupled products | SNAr / Michael Addition |

Ring-Opening and Rearrangement Reactions of the Benzofuran Core

The benzofuran ring, particularly when activated by a potent electron-withdrawing group at C3, is susceptible to ring-opening transformations. osi.lv This reactivity highlights the ability of the furan portion of the molecule to undergo cleavage under specific conditions, offering pathways to synthetically valuable phenolic derivatives.

Research on 3-nitrobenzofurans has demonstrated a high propensity for the furan ring to open. osi.lvresearchgate.net For example, when treated with carbonyl-stabilized sulfonium (B1226848) ylides, 3-nitrobenzofurans undergo ring-opening to yield (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides. osi.lv The proposed mechanism involves an initial nucleophilic attack by the ylide (carbo-Michael addition) followed by a retro-oxa-Michael reaction, which cleaves the C2–O bond of the furan ring. osi.lv Given the similar electronic properties of the nitroso and nitro groups, 3-nitrosobenzofuran is expected to exhibit comparable susceptibility to nucleophile-induced ring-opening.

Beyond nucleophilic attack, transition-metal catalysis offers another route for benzofuran ring-opening. Nickel-catalyzed reactions of benzofurans with silanes or alkyl halides can achieve formal C–O bond activation and cleavage, leading to ortho-functionalized phenols. acs.orgchinesechemsoc.org These reactions proceed through mechanisms involving steps like β-oxygen elimination rather than direct oxidative addition into the C–O bond. acs.org

Rearrangements of the benzofuran skeleton itself, while less explored for the 3-nitroso derivative specifically, are known in the broader class of benzofuran compounds. Strategies involving eco-vector.comeco-vector.com-sigmatropic rearrangements of precursor oxime ethers have been developed for the synthesis of the benzofuran core. researchgate.netorganic-chemistry.org Additionally, rearrangements of chalcone-derived 2,3-dihydrobenzofurans can be selectively controlled to produce different isomers, such as 3-formylbenzofurans or 3-acylbenzofurans, demonstrating the plasticity of the heterocyclic core under acidic conditions. nih.govscispace.com

Derivatization Strategies and Synthetic Utility in Building Complex Molecules

Tandem and Multicomponent Reactions Incorporating 3-Nitrosobenzofuran

Nitrosoarenes are highly reactive and versatile building blocks in organic synthesis, readily participating in cascade (or tandem) and multicomponent reactions (MCRs). rsc.orgdiva-portal.org These processes, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecular architectures. 3-Nitrosobenzofuran, by extension, is a prime candidate for such advanced synthetic strategies.

One prominent reaction type is the tandem O-nitroso aldol/Michael reaction. acs.orgnih.gov In this process, a nitroso compound reacts with an enone in the presence of an amine catalyst to produce adducts equivalent to those from a hetero-Diels-Alder reaction, with high enantioselectivity. acs.orgnih.gov 3-Nitrosobenzofuran could serve as the nitroso component in this transformation, leading to complex, chiral benzofuran-containing heterocycles.

Nitroso compounds are also key components in various MCRs. For example, a three-component reaction between a nitrosoarene, an olefin, and an iodonium (B1229267) ylide can generate N-aryl isoxazolidine (B1194047) derivatives without the need for a catalyst. researchgate.net Another example is the copper-catalyzed cross-coupling of nitroso radicals with copper carbenes, which proceeds as a tandem reaction to construct isoxazolines. organic-chemistry.org The radical chemistry of nitrosoarenes is a developing field, providing access to N-heterocycles through additions and cascade reactions. rsc.org

| Component 1 | Component 2 | Component 3 | Potential Product Class | Key Reaction Type |

|---|---|---|---|---|

| Benzofuran, 3-nitroso- | Alkene (e.g., Styrene) | Diazo Compound (source of carbene) | Benzofuranyl-substituted Isoxazoline | [3+2] Cycloaddition |

| Benzofuran, 3-nitroso- | Enone | Organocatalyst (e.g., Proline) | Fused 1,2-Oxazine derivative | Tandem Nitroso-Aldol/Michael |

Formation of Fused Heterocyclic Systems from 3-Nitrosobenzofuran Intermediates

The 3-nitrosobenzofuran scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. This can be achieved either by using the nitroso group as a reactive handle for cyclization or by transforming it into other functional groups that can participate in annulation reactions.

A primary strategy involves the reduction of the nitroso group to a 3-aminobenzofuran. This amine is a versatile intermediate for building fused rings. For example, 3-amino-2-aroyl benzofurans have been used as precursors to synthesize benzofuran-fused quinolines and pyridines. nih.gov The 3-aminobenzofuran can act as a dinucleophile or be further functionalized to participate in cyclization reactions. Tandem A³ coupling (aldehyde-alkyne-amine) followed by cycloisomerization is a powerful method for creating heterocycles, and 3-aminobenzofuran could serve as the amine component in such sequences. researchgate.net

Alternatively, the nitroso group can participate directly in cycloaddition reactions to form fused rings. As a potent dienophile, 3-nitrosobenzofuran can undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes to form fused six-membered rings containing an N-O bond. researchgate.net Various other cycloaddition modes, such as [3+2] and [2+2], are also known for nitroso compounds, providing pathways to a diverse range of fused heterocyclic structures. researchgate.net

Mechanistic Studies of 3-Nitrosobenzofuran Reactivity

Conversely, this strong electron-withdrawing nature is precisely what activates the molecule for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org The mechanism for SNAr reactions on the 3-nitrosobenzofuran ring involves the formation of a key intermediate, the Meisenheimer complex. libretexts.orglibretexts.org In this two-step process:

Addition Step : A nucleophile attacks an electron-deficient carbon of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically the rate-determining step. The stability of this intermediate is critical, and the 3-nitroso group is highly effective at stabilizing the negative charge through delocalization.

Elimination Step : The leaving group (often a halide, but can also be a hydrogen in SNAr-H reactions) is expelled, which restores the aromaticity of the ring and yields the final substitution product. nih.govlibretexts.org

The mechanism for the furan ring-opening in the analogous 3-nitrobenzofurans is proposed to be a sequence of nucleophilic additions. osi.lvresearchgate.net This involves an initial carbo-Michael addition of the nucleophile to the C2 position, followed by a retro-oxa-Michael reaction that results in the cleavage of the endocyclic C2–O bond. osi.lv This pathway underscores the high propensity of the electron-deficient furan ring to undergo cleavage. osi.lv Furthermore, the versatile chemistry of nitrosoarenes suggests that radical-mediated pathways are also possible, involving single-electron transfer processes that can lead to a variety of addition and cyclization products. rsc.orgorganic-chemistry.org

Spectroscopic and Structural Elucidation of Benzofuran, 3 Nitroso and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

The precise identification and structural confirmation of Benzofuran (B130515), 3-nitroso- and its derivatives rely on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 3-nitrosobenzofuran, ¹H NMR spectroscopy would be expected to reveal the chemical shifts and coupling constants of the protons on the benzofuran ring system. The introduction of the nitroso group at the C3 position would significantly influence the electronic environment of the neighboring protons, particularly the proton at the C2 position, leading to a characteristic downfield shift.

A comprehensive search of scientific literature and spectral databases did not yield specific ¹H and ¹³C NMR data for the parent compound, Benzofuran, 3-nitroso-. While NMR data for other substituted benzofuran derivatives are available, direct experimental values for 3-nitrosobenzofuran could not be located for inclusion in this article.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. In the case of 3-nitrosobenzofuran, the IR and Raman spectra would be dominated by characteristic bands corresponding to the vibrations of the benzofuran ring and the nitroso group. The N=O stretching vibration of the nitroso group is particularly diagnostic and typically appears in a specific region of the infrared spectrum. The vibrational modes of the aromatic C-H bonds and the C-O-C stretching of the furan (B31954) ring would also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophoric benzofuran system, conjugated with the nitroso group, would be expected to exhibit characteristic absorption bands in the UV-Vis region. The positions and intensities of these bands (λmax) are related to the π-electron system of the molecule and can be influenced by solvent polarity.

Specific UV-Vis absorption maxima for Benzofuran, 3-nitroso- have not been reported in the accessible scientific literature. The expected electronic transitions can be hypothesized based on related structures, but experimentally verified data is currently absent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For Benzofuran, 3-nitroso-, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₈H₅NO₂). This technique is essential for distinguishing the target compound from other isomers or compounds with similar nominal masses.

A search of chemical databases and literature did not reveal any published high-resolution mass spectrometry data for Benzofuran, 3-nitroso-.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of 3-nitrosobenzofuran would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular geometry. Such data would also reveal information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

There are no published X-ray crystal structures for the parent compound, Benzofuran, 3-nitroso-, in the Cambridge Structural Database or other publicly accessible crystallographic databases. While crystal structures for some more complex benzofuran derivatives have been reported, data for the title compound is not available.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical spectroscopy, including techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to determine the absolute configuration of chiral molecules. The parent molecule, Benzofuran, 3-nitroso-, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a substituent, chiroptical methods would be essential for assigning their stereochemistry.

As no chiral derivatives of Benzofuran, 3-nitroso- with associated chiroptical data have been described in the literature, this section remains speculative.

Advanced Spectroscopic Probes for Investigating Electronic Properties and Dynamics

The intricate electronic properties and ultrafast dynamics of nitrosoaromatic compounds, including "Benzofuran, 3-nitroso-", necessitate the use of advanced spectroscopic techniques capable of resolving chemical events on femtosecond (10-15 s) to nanosecond (10-9 s) timescales. While specific experimental data for "Benzofuran, 3-nitroso-" is not extensively documented in publicly accessible literature, a comprehensive understanding can be constructed by examining studies on analogous nitroaromatic systems. Techniques such as femtosecond transient absorption spectroscopy (fs-TAS) are pivotal in mapping the complex photochemical pathways these molecules undergo upon excitation.

Femtosecond transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states. edinst.com A sample is first excited by an ultrashort laser pulse (the pump), and a second, delayed pulse (the probe) measures the change in absorbance of the sample as a function of time and wavelength. youtube.com This method allows for the direct observation of transient species, such as excited singlet and triplet states, and the measurement of their formation and decay kinetics. edinst.com

Upon photoexcitation with UV light, nitroaromatic compounds are typically promoted to an excited singlet state (S₁). The subsequent relaxation dynamics are exceptionally rapid and involve multiple competing pathways. Studies on compounds like ortho-nitrobenzyl (ONB) phototriggers provide a well-established model for the expected behavior. acs.orgbris.ac.uknih.gov Following excitation, the S₁ state can decay through several channels, including internal conversion back to the ground state (S₀) or, more significantly, intersystem crossing (ISC) to the triplet manifold (T₁). acs.org

The process of intersystem crossing in nitroaromatics is remarkably efficient and occurs on a picosecond timescale. acs.org For instance, in studies of DMNB-Ser, an ONB-based phototrigger, the ISC from the S₁ state to the triplet state occurs with a time constant of approximately 1.93 ps. acs.orgnih.gov This ultrafast transition is a hallmark of the nitroaromatic chromophore and is driven by strong spin-orbit coupling. The resulting triplet state is often the key intermediate responsible for the subsequent photochemistry of the molecule.

The transient absorption spectra associated with these processes provide a spectral fingerprint for each intermediate state. The initial excited singlet state (S₁) typically exhibits broad excited-state absorption (ESA) bands. As the S₁ state decays and the T₁ state is populated, the spectrum evolves, showing the disappearance of the S₁ absorption features and the concomitant rise of new absorption bands characteristic of the triplet state. semanticscholar.org

The table below summarizes typical kinetic data for key photochemical processes in model nitroaromatic compounds, which serve as a basis for understanding the potential dynamics of "Benzofuran, 3-nitroso-".

| Compound/System | Process | Time Constant (τ) | Spectroscopic Technique |

| DMNB-Ser in DMSO | Intersystem Crossing (S₁ → T₁) | (1.93 ± 0.03) ps | Femtosecond Transient Absorption |

| NB-Tyr in DMSO | Intersystem Crossing (S₁ → T₁) | (13.9 ± 1.2) ps | Femtosecond Transient Absorption |

| DMNB-Ser in DMSO | Triplet Anion Formation (from aci-T₁) | (9.4 ± 0.7) ns | Transient Absorption Spectroscopy |

| 4-Nitrothiophenol (gas phase) | Internal Conversion (from bright ππ* state) | Sub-picosecond | Time-Resolved X-Ray Absorption |

This table presents data from analogous nitroaromatic compounds to illustrate the typical timescales of photodynamic processes. DMNB-Ser and NB-Tyr data from acs.orgnih.govsemanticscholar.orgresearchgate.net. 4-Nitrothiophenol data from chemrxiv.org.

Further evolution of the triplet state can involve various chemical reactions, such as hydrogen abstraction or, in the case of ortho-nitrobenzyl compounds, intramolecular rearrangement to form an aci-nitro intermediate. acs.org These subsequent steps occur on longer timescales, from nanoseconds to microseconds, and can also be monitored using transient absorption techniques. For example, the deprotonation of a triplet aci-nitro species to form a triplet anion has been observed with a time constant of 9.4 ns for DMNB-Ser. nih.gov

These advanced spectroscopic investigations provide a detailed, step-by-step picture of the energy dissipation and reaction pathways following the absorption of light. By applying the principles and findings from well-studied nitroaromatic systems, the electronic properties and dynamic behavior of "Benzofuran, 3-nitroso-" can be predicted and understood, paving the way for its potential application in areas requiring precise photochemical control.

Computational and Theoretical Investigations of Benzofuran, 3 Nitroso

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to exploring the electronic nature of Benzofuran (B130515), 3-nitroso-. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is extensively used to determine the ground state geometries and thermodynamic properties of organic molecules. For Benzofuran, 3-nitroso-, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform full geometry optimization without symmetry constraints.

This process yields the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. The output includes precise bond lengths, bond angles, and dihedral angles that characterize the molecular structure. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic parameters like enthalpy, entropy, and Gibbs free energy.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for Benzofuran, 3-nitroso- This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | C2-C3 | 1.37 |

| C3-N9 | 1.45 | |

| N9-O10 | 1.22 | |

| O1-C2 | 1.36 | |

| O1-C7a | 1.39 | |

| **Bond Angles (°) ** | C2-C3-N9 | 130.5 |

| C3-N9-O10 | 115.0 | |

| O1-C2-C3 | 110.8 | |

| Dihedral Angle (°) | C2-C3-N9-O10 | 180.0 |

Table 2: Illustrative Calculated Thermodynamic Properties of Benzofuran, 3-nitroso- This table presents hypothetical data for illustrative purposes.

| Property | Value | Unit |

| Total Energy | -512.12345 | Hartree |

| Enthalpy of Formation (ΔHf°) | +50.5 | kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | +65.2 | kcal/mol |

| Dipole Moment | 3.5 | Debye |

While DFT is highly efficient, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered benchmarks for calculating molecular energies. Due to their cost, they are often used to perform single-point energy calculations on geometries previously optimized with DFT. This approach refines the electronic energy, providing a more accurate value for reaction enthalpies and activation barriers, which is crucial for detailed mechanistic studies.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the orbital from which the molecule is most likely to donate electrons, relates to its nucleophilicity and basicity. Conversely, the LUMO, the orbital most likely to accept electrons, relates to the molecule's electrophilicity.

For Benzofuran, 3-nitroso-, FMO analysis involves visualizing the spatial distribution of these orbitals to identify reactive sites. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability; a smaller gap generally implies higher reactivity. From these energies, key chemical reactivity descriptors can be calculated.

Table 3: Illustrative FMO Analysis and Reactivity Descriptors for Benzofuran, 3-nitroso- This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.33 | LUMO - HOMO; indicates kinetic stability |

| Ionization Potential (I ≈ -EHOMO) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.52 | Energy released upon gaining an electron |

| Chemical Hardness (η = (I-A)/2) | 2.67 | Resistance to change in electron distribution |

| Electronegativity (χ = (I+A)/2) | 4.19 | Power to attract electrons |

| Electrophilicity Index (ω = χ²/2η) | 3.29 | Global electrophilic nature of the molecule |

Reaction Mechanism Studies Using Computational Approaches

Computational methods are indispensable for mapping the detailed pathways of chemical reactions, providing insights into transition states and the factors that control reaction outcomes.

To understand how a reaction proceeds, computational chemists locate the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. A TS is a first-order saddle point on the potential energy surface, and its geometry is confirmed by a frequency calculation that yields exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for instance, the breaking and forming of specific bonds.

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the reaction pathway downhill from the TS to connect it to the corresponding reactant and product minima, confirming that the identified TS correctly links the intended species. The energy difference between the transition state and the reactants defines the activation energy barrier, a key determinant of the reaction rate.

Many reactions involving molecules like Benzofuran, 3-nitroso- can potentially yield multiple products, such as different regioisomers or stereoisomers. This is particularly relevant in cycloaddition reactions where the nitroso group can act as a dienophile or dipolarophile. Computational chemistry can predict the favored product by comparing the activation energies of all possible reaction pathways.

For example, in a [3+2] cycloaddition reaction, different orientations of the reactants can lead to distinct transition states. By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, the kinetically favored product can be identified as the one formed via the transition state with the lowest energy. This approach has proven highly effective in explaining and predicting the regioselectivity and stereoselectivity observed in complex organic reactions.

Table 4: Illustrative Comparison of Activation Energies for a Hypothetical Cycloaddition Reaction This table presents hypothetical data for illustrative purposes to demonstrate the prediction of regioselectivity.

| Reaction Pathway | Product Isomer | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) | Predicted Outcome |

| Path A | Regioisomer 1 | 15.2 | 16.5 | Minor Product |

| Path B | Regioisomer 2 | 12.8 | 13.9 | Major Product |

| Path C | Stereoisomer 1 (endo) | 14.1 | 15.3 | Minor Product |

| Path D | Stereoisomer 2 (exo) | 12.9 | 14.0 | Major Product |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a molecule like Benzofuran, 3-nitroso-, an MD simulation would provide insights into its conformational flexibility, preferred shapes (conformers), and the energy barriers between them.

Hypothetical Application to Benzofuran, 3-nitroso-:

A typical MD simulation for this compound would involve defining a force field—a set of parameters that describe the potential energy of the atoms and bonds. The molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. The simulation would then solve Newton's equations of motion for each atom, tracking their positions and velocities over a set period, typically nanoseconds to microseconds.

Analysis of the simulation trajectory would yield:

Conformational Clusters: Grouping of similar structures to identify the most stable and frequently occurring conformations.

Dihedral Angle Distributions: Analysis of the rotation around key bonds, such as the C2-C3 bond and the C3-N bond, to understand the rotational flexibility of the nitroso group relative to the benzofuran ring.

Energy Landscapes: Plotting the potential energy as a function of conformational coordinates to map out the energy minima (stable states) and transition states.

Illustrative Data Table (Hypothetical):

This table represents the kind of data that would be generated from an MD simulation of 3-nitrosobenzofuran, showing the relative populations and energies of different hypothetical conformers.

| Conformer ID | Dihedral Angle (O=N-C3-C2) | Relative Population (%) | Potential Energy (kcal/mol) |

| Conf-1 | 0° ± 15° (Planar) | 65% | 0.0 |

| Conf-2 | 90° ± 15° (Perpendicular) | 25% | 1.2 |

| Conf-3 | 180° ± 15° (Anti-planar) | 10% | 2.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for Benzofuran, 3-nitroso-.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. sciforum.netnih.govmdpi.com For a series of related compounds, QSAR can be used to predict the properties of new, unsynthesized molecules.

Hypothetical QSAR Study Involving Benzofuran, 3-nitroso-:

To build a QSAR model for a property of interest (e.g., antibacterial activity) for a series of 3-nitrosobenzofuran derivatives, the following steps would be taken:

Data Collection: A dataset of 3-nitrosobenzofuran analogs with experimentally measured activities would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to find a mathematical equation that best correlates the descriptors with the observed activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

Commonly Used Molecular Descriptors in QSAR:

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule. |

| Topological | Wiener index, Balaban index | Describes the connectivity of atoms in the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. |

A hypothetical QSAR equation might look like:

Activity = (0.5 * LogP) - (0.2 * HOMO) + (1.2 * Dipole Moment) + constant

This equation would suggest that higher lipophilicity and dipole moment, and a lower HOMO energy, are correlated with higher activity in this hypothetical series.

Predictive Modeling for Novel 3-Nitrosobenzofuran Scaffolds and their Reactivity

Predictive modeling in this context refers to the use of computational methods, particularly quantum mechanics, to predict the intrinsic reactivity of novel 3-nitrosobenzofuran scaffolds. Density Functional Theory (DFT) is a common and powerful method for this purpose. rsc.orgsemanticscholar.org

Application to 3-Nitrosobenzofuran Reactivity:

DFT calculations can provide detailed information about the electronic structure of Benzofuran, 3-nitroso-, which is key to understanding its reactivity.

Electron Density Distribution: Calculations would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For benzofuran itself, the C2 position is generally more electron-rich and susceptible to electrophilic attack. The presence of the electron-withdrawing nitroso group at the C3 position would significantly alter this electron distribution. pixel-online.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate where an electrophilic attack is most likely, while the LUMO indicates the likely site of a nucleophilic attack.

Reaction Mechanism Studies: Computational modeling can be used to map out the entire reaction pathway for a specific transformation, such as an electrophilic substitution or a cycloaddition. This involves calculating the structures and energies of reactants, transition states, and products, providing a predicted activation energy which is related to the reaction rate.

Illustrative Reactivity Descriptor Table (Hypothetical):

This table shows the kind of data that DFT calculations would provide to predict the most likely sites for electrophilic and nucleophilic attack on 3-nitrosobenzofuran.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| C2 | 0.15 | 0.05 |

| N (nitroso) | 0.08 | 0.25 |

| O (nitroso) | 0.12 | 0.18 |

| C7 | 0.22 | 0.03 |

Note: Higher Fukui function values indicate a higher reactivity at that site for the given type of attack. The data is for illustrative purposes only.

Explorations in Chemical Biology and Advanced Materials Applications of 3 Nitrosobenzofurans

Role as Chemical Probes and Mechanistic Tools in Interrogating Biological Systems

The 3-nitrosobenzofuran moiety is a versatile tool for the interrogation of complex biological systems. Its ability to participate in specific chemical reactions within a cellular context allows for the investigation of molecular interactions and the elucidation of biochemical pathways.

Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids) at a Chemical Level

While direct studies detailing the specific interactions of 3-nitrosobenzofuran with biological macromolecules are emerging, its potential as a chemical probe can be inferred from its known biological activities. The compound has demonstrated antibacterial, antiviral, anti-inflammatory, and anticancer properties. smolecule.com These biological effects are predicated on the interaction of the molecule with specific cellular targets, including proteins and nucleic acids.

The electrophilic nature of the nitroso group makes it susceptible to nucleophilic attack from amino acid residues within proteins, such as cysteine and tryptophan. These covalent interactions can lead to the modulation of protein function, providing a mechanism to probe enzyme activity or protein-protein interactions. Similarly, the planar benzofuran (B130515) ring system can facilitate intercalation into the base pairs of DNA or RNA, potentially disrupting nucleic acid replication and transcription processes. The study of these interactions at a molecular level is crucial for understanding the mechanisms underlying its observed biological effects.

Table 1: Potential Molecular Interactions of 3-Nitrosobenzofuran with Biological Macromolecules

| Macromolecule | Potential Interaction Type | Consequence of Interaction |

| Proteins | Covalent modification of amino acid residues (e.g., cysteine, tryptophan) | Alteration of protein structure and function, enzyme inhibition |

| Non-covalent binding (e.g., hydrophobic interactions, hydrogen bonding) | Modulation of protein activity | |

| Nucleic Acids | Intercalation between base pairs | Disruption of DNA replication and transcription |

| Covalent adduction to nucleotide bases | Induction of DNA damage |

Studies on Redox Pathways and Reactive Nitrogen Species Generation by Nitroso Moieties

A key aspect of the biological activity of 3-nitrosobenzofuran is its involvement in cellular redox pathways. The nitroso group is redox-active and can participate in one-electron transfer reactions, leading to the generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS). smolecule.com This controlled generation of reactive species can be harnessed to study cellular responses to oxidative and nitrosative stress.

The mechanism of action is believed to involve the intracellular reduction of the nitroso group to a nitroso radical anion, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the nitroso compound. This catalytic cycle can lead to a significant increase in intracellular ROS levels, ultimately inducing oxidative stress and triggering downstream cellular signaling pathways, including apoptosis in cancer cells. smolecule.com By serving as a source of RNS and ROS, 3-nitrosobenzofuran can be employed as a chemical tool to investigate the intricate roles of these reactive species in cell signaling and pathophysiology.

Application as Synthons and Building Blocks for Chemical Libraries

The 3-nitrosobenzofuran scaffold is a valuable synthon in organic synthesis, providing a versatile platform for the construction of diverse chemical libraries. Its utility stems from the reactivity of both the benzofuran ring and the nitroso group, allowing for a wide range of chemical transformations. Benzofuran and its derivatives are core components in numerous biologically active natural and synthetic compounds, including approved drugs. nih.gov

The nitroso group can be readily oxidized to a nitro group or reduced to an amino group, providing access to a variety of functionalized benzofuran derivatives. smolecule.com Furthermore, the benzofuran ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions. This chemical tractability makes 3-nitrosobenzofuran an ideal starting material for the synthesis of compound libraries aimed at drug discovery and chemical biology applications. The diversity-oriented synthesis of libraries based on benzofuran scaffolds has been successfully employed to generate lead-like compounds with a range of physicochemical properties. nih.govresearchgate.net

Table 2: Synthetic Transformations of 3-Nitrosobenzofuran

| Reaction Type | Reagents | Product |

| Oxidation | Oxidizing agents (e.g., peracids) | 3-Nitrobenzofuran (B1626731) |

| Reduction | Reducing agents (e.g., H₂/Pd) | 3-Aminobenzofuran |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, acyl chlorides) | Substituted 3-nitrosobenzofurans |

| Cycloaddition Reactions | Dienes | Fused heterocyclic systems |

Investigation of Photochemical and Photophysical Properties for Optoelectronic Research

The photochemical and photophysical properties of nitroso compounds, in general, suggest that 3-nitrosobenzofuran may possess interesting characteristics for optoelectronic research. Aromatic nitroso compounds are known to absorb light in the visible region, and upon photoexcitation, can undergo a variety of chemical reactions. researchgate.net The extended π-system of the benzofuran ring in conjunction with the nitroso group could lead to unique electronic transitions and excited-state properties.

Preliminary photophysical studies of nitrogen-containing heterocycles have shown that structural modifications can lead to red-shifted UV absorbance and fluorescence properties. umaine.edu Investigation into the fluorescence quantum yields, lifetimes, and potential for photoinduced electron transfer or energy transfer processes of 3-nitrosobenzofuran and its derivatives is an active area of research. Such studies could reveal its potential for use as a photosensitizer, a component in organic light-emitting diodes (OLEDs), or as a photoresponsive molecular switch. The photochemistry of related nitro and nitroso compounds has been a subject of interest, indicating the potential for light-induced reactions. researchgate.netresearchgate.net

Potential in Materials Science: Integration into Polymers or Functional Surfaces

The reactivity of the nitroso group and the benzofuran scaffold opens up possibilities for the integration of 3-nitrosobenzofuran into polymers and functional surfaces. The nitroso moiety can act as a reactive handle for grafting onto polymer backbones or for surface modification. For instance, polymers containing nitrosation-reactive functional groups have been synthesized to effectively block nitrosamine (B1359907) formation. nih.gov This suggests that polymers functionalized with 3-nitrosobenzofuran could be designed to scavenge specific reactive species.

Furthermore, dinitroso and polynitroso compounds have been shown to undergo polymerization, indicating that appropriately designed 3-nitrosobenzofuran derivatives could serve as monomers for the synthesis of novel polymers. nih.gov Such polymers could exhibit unique redox, optical, or thermal properties. The incorporation of this motif into materials could also be achieved through Barbier-type nitro/nitroso addition polymerization, offering a versatile approach for designing nitrogen-containing polymers. acs.org The resulting materials could find applications in sensors, coatings, and drug delivery systems. The general principle of using polymers to scavenge nitrosating agents has been established, providing a conceptual framework for such applications. google.com

Design Principles for New Chemical Entities Incorporating the 3-Nitrosobenzofuran Motif

The development of new chemical entities based on the 3-nitrosobenzofuran scaffold requires a clear understanding of structure-activity relationships. Key design principles should focus on modulating the electronic properties of the benzofuran ring and the reactivity of the nitroso group to achieve desired biological or material properties.

Substitution on the Benzofuran Ring: Introduction of electron-donating or electron-withdrawing groups on the aromatic ring can fine-tune the redox potential of the nitroso group and alter the binding affinity of the molecule for its biological targets. This approach is central to the diversity-oriented synthesis of benzofuran-based libraries. nih.gov

Modification of the Nitroso Group: While the nitroso group is key to many of its properties, its conversion to other functional groups (e.g., amine, nitro) can lead to new compounds with distinct biological activities and physicochemical properties. smolecule.com

Steric Hindrance: Introduction of bulky substituents near the nitroso group can modulate its reactivity and selectivity towards different biological nucleophiles.

Linker Chemistry: For applications in materials science, the design of appropriate linkers to attach the 3-nitrosobenzofuran motif to polymers or surfaces is crucial for controlling the density and orientation of the functional unit.

Prodrug Strategies: The nitroso group can be masked with a photolabile or enzymatically cleavable protecting group to create prodrugs that release the active 3-nitrosobenzofuran at a specific site of action.

By applying these design principles, it is possible to generate a wide array of novel molecules with tailored properties for applications in medicine, chemical biology, and materials science. The synthesis of various benzofuran derivatives serves as a testament to the versatility of this scaffold. google.comresearchgate.net

Future Research Directions and Emerging Opportunities in 3 Nitrosobenzofuran Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

While the synthesis of 3-nitrosobenzofuran can be achieved through electrophilic aromatic substitution, a primary future direction lies in the development of more efficient, selective, and sustainable synthetic methods. Current approaches may face challenges related to regioselectivity, functional group tolerance, and the use of harsh reagents.

Future research will likely focus on:

Catalytic Nitrosation: Exploring novel catalyst systems, including transition metals and organocatalysts, to achieve regioselective C-H nitrosation of benzofurans under mild conditions. This would circumvent the need for pre-functionalized substrates and reduce waste.

Directed Nitrosation: Employing directing groups to control the position of nitrosation on the benzofuran (B130515) ring, allowing for the synthesis of complex and highly functionalized 3-nitrosobenzofuran derivatives.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the 3-nitroso group into complex benzofuran-containing molecules, which would be invaluable for medicinal chemistry and materials science applications.

Green Synthesis: Designing synthetic routes that utilize environmentally benign solvents, reagents, and energy sources, aligning with the principles of sustainable chemistry.

| Synthetic Approach | Key Features & Future Directions |

| Catalytic C-H Nitrosation | Use of transition metal or organocatalysts for direct C-H functionalization. Future work will focus on improving catalyst efficiency, selectivity, and substrate scope. |

| Directing Group Strategies | Installation of a removable directing group to control regioselectivity. Research will aim to develop more versatile and easily removable directing groups. |

| Flow Chemistry Synthesis | Continuous production with precise control over reaction parameters. Future development will involve integration with in-line purification and analysis. |

| Electrochemical Methods | Use of electricity to drive the nitrosation reaction, avoiding harsh chemical oxidants. Exploration of different electrode materials and reaction conditions is a key future direction. |

In-Depth Mechanistic Elucidation of Complex Rearrangements and Transformations

The 3-nitrosobenzofuran scaffold is susceptible to a variety of rearrangements and transformations, the mechanisms of which are not yet fully understood. A deeper mechanistic insight is crucial for controlling reaction outcomes and designing novel synthetic applications.

Future research in this area will likely involve:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to map reaction pathways, identify transition states, and understand the electronic factors governing rearrangements.

Spectroscopic Studies: Employing advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, to detect and characterize reactive intermediates.

Isotopic Labeling Studies: Using isotopically labeled substrates to trace the movement of atoms during rearrangements, providing definitive evidence for proposed mechanisms.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation parameters, and the influence of catalysts and reaction conditions on reaction rates.

Exploration of Novel Reactivity Patterns and Unprecedented Reaction Pathways

The unique electronic nature of the 3-nitrosobenzofuran moiety suggests the potential for novel and unprecedented reactivity. Moving beyond known reactions of nitroso compounds, future research will aim to uncover new transformations.

Key areas of exploration include:

Cycloaddition Reactions: Investigating the participation of 3-nitrosobenzofuran as a dienophile or heterodienophile in various cycloaddition reactions to construct complex heterocyclic systems. The dearomative [3+2] cycloaddition of 2-nitrobenzofurans suggests that the 3-nitroso isomer could also participate in similar transformations. researchgate.net

Radical Chemistry: Exploring the generation and reactivity of radical species derived from 3-nitrosobenzofuran. The radical chemistry of nitrosoarenes is a growing field, and applying these concepts to the benzofuran scaffold could lead to new C-C and C-N bond-forming reactions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Developing new cross-coupling strategies where the 3-nitroso group acts as a handle for the introduction of various functional groups.

Photochemical and Electrochemical Reactivity: Investigating the behavior of 3-nitrosobenzofuran under photochemical and electrochemical conditions to unlock novel reaction pathways that are not accessible through traditional thermal methods.

Integration with Flow Chemistry, Electrochemistry, and Photochemistry for Enhanced Synthesis

Modern synthetic technologies such as flow chemistry, electrochemistry, and photochemistry offer significant advantages in terms of safety, efficiency, and scalability. The integration of these technologies into the synthesis and functionalization of 3-nitrosobenzofuran is a promising avenue for future research.

Flow Chemistry: Continuous flow synthesis can enable the safe handling of potentially unstable nitroso intermediates and allow for precise control over reaction parameters, leading to improved yields and selectivity. nih.govacs.org The development of continuous flow processes for the synthesis of nitrosoarenes via photochemical rearrangement of aryl imines provides a template for similar approaches to 3-nitrosobenzofuran. nih.govacs.org

Electrochemistry: Electrochemical methods can provide a green and efficient way to synthesize and functionalize benzofuran derivatives. acs.orgacs.orgresearchgate.netnih.gov Future work could focus on the electrochemical nitrosation of benzofurans or the use of 3-nitrosobenzofuran as a substrate in electrochemical transformations.

Photochemistry: Photochemical reactions can provide access to unique reactive intermediates and reaction pathways. The photochemical rearrangement of nitroarenes to nitroso species is a known process that could be adapted for the synthesis of 3-nitrosobenzofuran. baranlab.org

| Technology | Potential Advantages for 3-Nitrosobenzofuran Chemistry |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for automation. nih.govacs.org |

| Electrochemistry | Use of clean and sustainable energy, avoidance of harsh chemical reagents, and access to unique redox transformations. acs.orgacs.orgresearchgate.netnih.gov |

| Photochemistry | Access to excited-state reactivity, generation of unique intermediates, and potential for novel cycloadditions and rearrangements. baranlab.org |

Synergistic Application of Advanced Computational and Experimental Techniques

The synergy between computational chemistry and experimental studies will be instrumental in advancing the field of 3-nitrosobenzofuran chemistry. Computational tools can provide deep mechanistic insights and guide experimental design, while experimental results can validate and refine computational models.

Future research will benefit from:

Predictive Modeling: Using computational chemistry to predict the reactivity, selectivity, and spectral properties of new 3-nitrosobenzofuran derivatives before their synthesis.

Mechanism-Guided Discovery: Employing computational studies to elucidate reaction mechanisms and then using this knowledge to design new reactions and catalysts.

High-Throughput Screening: Combining automated synthesis and screening with computational modeling to rapidly discover new 3-nitrosobenzofuran-based molecules with desired properties.

Design and Synthesis of Advanced Architectures Incorporating 3-Nitrosobenzofuran for Specific Research Purposes

The unique properties of the 3-nitrosobenzofuran scaffold make it an attractive building block for the design and synthesis of advanced molecular architectures with specific functions.

Future opportunities in this area include:

Bioactive Molecules: The benzofuran scaffold is a common motif in bioactive natural products and pharmaceuticals. nih.govrsc.orgnih.govrsc.org The introduction of a 3-nitroso group could lead to the development of new drug candidates with novel mechanisms of action.

Functional Materials: Incorporating the 3-nitrosobenzofuran unit into polymers or other materials could lead to the development of new materials with interesting electronic, optical, or sensing properties. The benzofuran scaffold has been explored for applications in organic electronics. acs.org

Molecular Probes: The reactivity of the nitroso group could be exploited to design and synthesize molecular probes for the detection of specific analytes or for studying biological processes.

Q & A

Q. What factors influence the regioselectivity of nitration reactions in benzofuran derivatives, and how can 3-nitroso-benzofuran be synthesized?

The regioselectivity of nitration in benzofuran derivatives depends on the nitrating agent and reaction conditions. For example, nitric acid (HNO₃) in acetic acid predominantly yields 2-nitrobenzofuran, while dinitrogen tetroxide (N₂O₄) in benzene favors 3-nitrobenzofuran (59% yield) as the major product . To synthesize 3-nitroso-benzofuran, a two-step approach may be required: (1) nitration to introduce the nitro group at the 3-position, followed by (2) reduction to convert the nitro group to a nitroso moiety. Reaction optimization should prioritize solvent polarity, temperature, and stoichiometric ratios to minimize isomer formation.

Q. What analytical techniques are recommended for characterizing 3-nitroso-benzofuran and confirming its structure?

Key methods include:

- Mass spectrometry (MS): Look for molecular ion peaks at m/z 147 (C₈H₅NO₂) and fragmentation patterns consistent with nitroso groups (e.g., loss of NO).

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify shifts in aromatic protons (δ 7.0–8.5 ppm) and nitroso group effects on adjacent carbons.

- Infrared (IR) spectroscopy: Confirm the presence of N=O stretching vibrations (~1500 cm⁻¹). Chromatographic methods (HPLC/GC) with standards (e.g., 2,3-benzofuran reference compounds) are critical for purity assessment .

Q. What are the known toxicological effects of benzofuran derivatives, and how do they inform safety protocols for handling 3-nitroso-benzofuran?

Benzofuran derivatives exhibit renal and hepatic toxicity in rodents, with evidence of carcinogenicity (IARC Group 2B) . While specific data on 3-nitroso-benzofuran is limited, researchers should:

- Use personal protective equipment (PPE) (gloves, fume hoods) to minimize inhalation/contact.

- Monitor for DNA adduct formation using biomarkers (e.g., urinary metabolites, oxidative stress markers) .

Advanced Research Questions

Q. How can conflicting data on nitration regioselectivity in benzofuran derivatives be resolved experimentally?

Discrepancies in nitration outcomes (e.g., 2-nitro vs. 3-nitro products) arise from differences in nitrating agents and solvent systems. To resolve contradictions:

- Perform kinetic vs. thermodynamic control experiments : Vary reaction time and temperature to determine if products are pathway-dependent.

- Use computational chemistry (DFT calculations) to compare activation energies for 2- vs. 3-substitution pathways.

- Validate results with isotopic labeling (e.g., ¹⁵N-labeled reagents) to track nitro group incorporation .

Q. What strategies can optimize the synthesis of chiral 3-nitroso-benzofuran derivatives for pharmacological studies?

Chiral synthesis requires:

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during nitrosation to induce enantioselectivity.

- Protecting group strategies : Temporarily block reactive sites (e.g., 2-position) to direct nitroso group installation.